REACTION_CXSMILES
|
[C:1]([NH:4][C:5](C1SC=CC=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1C)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]>[Ni].CC(C)=O>[C:1]([NH:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]
|
Name
|
( 2.0 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α-acetylamino-α-tolylthiophenylacetic acid
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)O)(C1=C(C=CC=C1)C)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
' stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 minutes
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was separated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from an ether-n-hexane system
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][C:5](C1SC=CC=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1C)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]>[Ni].CC(C)=O>[C:1]([NH:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]
|
Name
|
( 2.0 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α-acetylamino-α-tolylthiophenylacetic acid
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)O)(C1=C(C=CC=C1)C)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
' stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 minutes
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was separated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from an ether-n-hexane system
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |